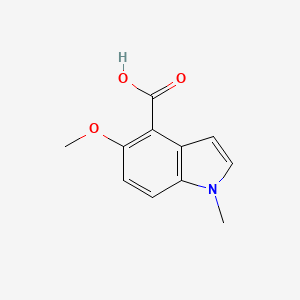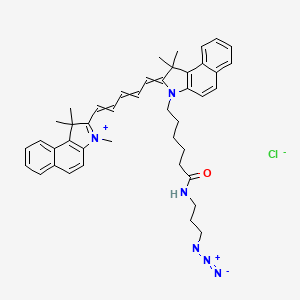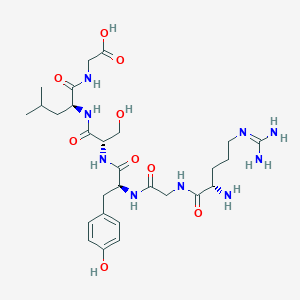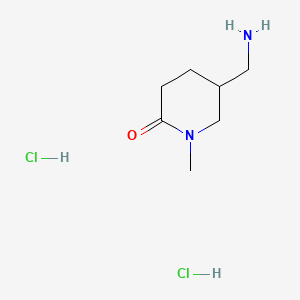
5-(Aminomethyl)-1-methyl-piperidin-2-one;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. This compound is characterized by its molecular structure, which includes an aminomethyl group attached to a piperidin-2-one ring, and it is often used in the form of its dihydrochloride salt for better solubility and stability.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 1-methyl-piperidin-2-one with an appropriate amine source, such as ammonia or an amine derivative, under reducing conditions.
Nucleophilic Substitution: Another method involves the nucleophilic substitution of a suitable precursor, such as a halogenated piperidinone, with an aminomethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of reagents and solvents is optimized to minimize by-products and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or chromium-based oxidants.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, alkyl halides
Major Products Formed:
Oxidation: Piperidin-2-one derivatives
Reduction: Piperidin-2-one derivatives with reduced functional groups
Substitution: Piperidin-2-one derivatives with different substituents
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound and its derivatives are explored for their therapeutic potential in various diseases. Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism by which 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
類似化合物との比較
Piperidine derivatives
Piperidin-2-one derivatives
Aminomethyl-containing compounds
Uniqueness: Compared to other similar compounds, 5-(Aminomethyl)-1-methyl-piperidin-2-one; dihydrochloride stands out due to its specific structural features, which confer unique chemical and biological properties. These properties make it particularly useful in certain synthetic and therapeutic applications.
特性
分子式 |
C7H16Cl2N2O |
|---|---|
分子量 |
215.12 g/mol |
IUPAC名 |
5-(aminomethyl)-1-methylpiperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-9-5-6(4-8)2-3-7(9)10;;/h6H,2-5,8H2,1H3;2*1H |
InChIキー |
BKMPDXCTMKTBDZ-UHFFFAOYSA-N |
正規SMILES |
CN1CC(CCC1=O)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
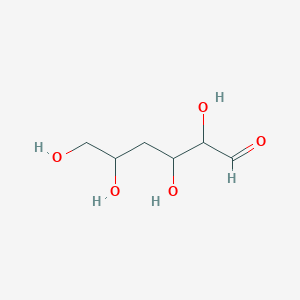
![3-[18-(2-Carboxyethyl)-8-ethenyl-13-(1-methoxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B15358658.png)

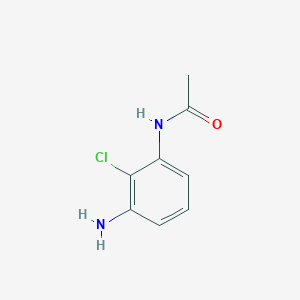
![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![1-[2-(3-Hydroxy-adamantan-1-ylamino)-acetyl]-pyrrolidine-2-carboxylic acid](/img/structure/B15358688.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
